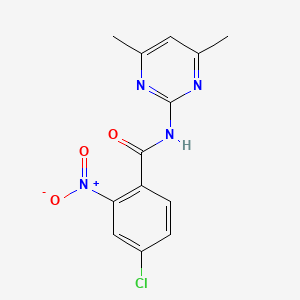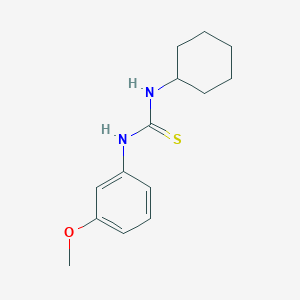![molecular formula C17H18N2O3S B5779927 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide](/img/structure/B5779927.png)
2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide, also known as DNTB, is a chemical compound that has been used in scientific research for various purposes. This compound is a nitrobenzamide derivative that has been synthesized using different methods.
Mecanismo De Acción
2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide acts as a thiol-specific fluorophore and reacts with thiols to form a highly fluorescent product. The reaction involves the nucleophilic attack of the thiol group on the nitro group of 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide, resulting in the release of a proton and the formation of a thioether linkage. This reaction is reversible, and the fluorescence intensity of 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide can be used to monitor the concentration of thiols in a sample.
Biochemical and Physiological Effects:
2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide has been shown to be relatively non-toxic and has no known adverse effects on biological systems. It has been used in various in vitro and in vivo experiments to study the metabolism and toxicity of nitroaromatic compounds. 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide has also been used to study the activity and inhibition of GST enzymes, which play a critical role in detoxification processes in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide in lab experiments is its high sensitivity and selectivity for thiols. It can be used to detect thiols in complex biological samples, such as blood and tissue samples. Additionally, 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide is relatively easy to synthesize and has a high purity, which makes it suitable for use in various experiments. However, 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide has some limitations, such as its low solubility in aqueous solutions and its susceptibility to photobleaching.
Direcciones Futuras
There are several future directions for the use of 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide in scientific research. One direction is the development of new fluorescent probes based on the structure of 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide for detecting other biomolecules, such as amino acids and nucleotides. Another direction is the use of 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide in the development of new drugs that target GST enzymes for the treatment of diseases, such as cancer and neurodegenerative disorders. Additionally, 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide can be used in the development of new analytical methods for the detection of thiols in environmental samples, such as water and soil.
Métodos De Síntesis
The synthesis of 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide involves the reaction of 4-nitrothiophenol with 2,2-dimethylacryloyl chloride in the presence of a base. The reaction yields 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide as the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.
Aplicaciones Científicas De Investigación
2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide has been used in scientific research as a fluorescent probe for detecting thiols and cysteine residues in proteins. It has also been used as a substrate for the enzyme glutathione S-transferase (GST), which is involved in detoxification processes in the body. 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide has been used to study the kinetics and mechanism of GST-catalyzed reactions. Additionally, 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide has been used as a model compound to study the metabolism and toxicity of nitroaromatic compounds.
Propiedades
IUPAC Name |
2,2-dimethyl-N-[4-(4-nitrophenyl)sulfanylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-17(2,3)16(20)18-12-4-8-14(9-5-12)23-15-10-6-13(7-11-15)19(21)22/h4-11H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBLPCISEHITTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)SC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-benzyl-4-[(4-fluorophenyl)carbonothioyl]piperazine](/img/structure/B5779856.png)

![2-oxo-2-[2-(2-thienylmethylene)hydrazino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5779863.png)
![4-{[3-(2-furyl)acryloyl]amino}benzamide](/img/structure/B5779873.png)
![N-(2-{[2-(2-nitrophenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5779874.png)



![4-({[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5779911.png)
![2-(benzoylamino)-N-[2-(dimethylamino)ethyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5779913.png)
![N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide](/img/structure/B5779938.png)

![1-[bis(4-fluorophenyl)methyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B5779949.png)